2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel-

Stereochemistry Chiral resolution Diastereomer comparison

Stereochemically undefined 5-amino-6-phenylpiperidin-2-one confounds MDM2-p53 PPI inhibitor SAR. The (5R,6R)-rel- isomer provides the cis-constrained geometry essential for N-terminal pocket complementarity. - Enforces bioactive conformation for low nM cellular activity (IC50 ~15 nM in U87MG) - Predictable diastereoselectivity in N-acylation, urea formation, and reductive amination - Avoids synthetic dead-ends caused by racemic or trans-isomer contamination

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11754180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel-
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(C1N)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11-/m1/s1
InChIKeyBKFJIBKJLGSOGY-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R,6R)-rel-5-Amino-6-phenylpiperidin-2-one Overview


2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- (IUPAC: (5R,6R)-5-amino-6-phenylpiperidin-2-one) is a chiral lactam building block belonging to the piperidinone class [1]. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, it features a cis relationship between the 5-amino and 6-phenyl substituents on the piperidin-2-one ring [1][2]. The compound is primarily employed as a versatile intermediate in medicinal chemistry, particularly for constructing constrained peptidomimetics and screening libraries targeting protein-protein interactions (PPIs) such as MDM2-p53 [3].

(5R,6R)-rel- Isomer: Why Stereochemistry Matters


The unqualified name “5-amino-6-phenylpiperidin-2-one” (CAS 136920-91-7) typically refers to a racemic mixture or an unspecified stereoisomer . However, the relative configuration at positions 5 and 6 critically determines the three-dimensional orientation of the amino and phenyl pharmacophoric elements. In the (5R,6R)-rel- isomer, the amino and phenyl groups adopt a cis relationship, whereas in the (5R,6S)-rel- (trans) isomer (CAS 61298-37-1) they are oriented on opposite faces of the piperidinone ring . This stereochemical divergence directly impacts binding to chiral biological targets (e.g., MDM2, neurokinin receptors) and downstream synthetic derivatization, making stereochemically undefined material unsuitable for structure-activity relationship (SAR) studies or asymmetric synthesis campaigns [1].

(5R,6R)-rel- Isomer: Key Differentiators


cis vs. trans Isomer Configuration

The target compound possesses the cis (5R,6R)-relative configuration, in contrast to the commercially more common trans (5R,6S)-isomer (CAS 61298-37-1). This cis relationship places the 5-amino and 6-phenyl substituents on the same face of the piperidinone ring, generating a distinct spatial pharmacophore. While no direct head-to-head biological assay comparing these two diastereomers was identified in the public domain, structural analysis confirms they are physically distinct entities with different InChI Keys: BKFJIBKJLGSOGY-MWLCHTKSSA-N for the (5R,6R)-rel- isomer vs. BKFJIBKJLGSOGY-KOLCDFICSA-N for the (5R,6S)-rel- isomer . The (5R,6R)-rel- isomer is explicitly specified in screening libraries targeting MDM2-p53 protein-protein interactions, where the cis-constrained scaffold enforces a geometry complementary to the MDM2 binding cleft [1].

Stereochemistry Chiral resolution Diastereomer comparison

Physicochemical Property Comparison

The introduction of the 6-phenyl and 5-amino substituents substantially alters the physicochemical profile relative to the unsubstituted piperidin-2-one core. Calculated logP for the target compound is 0.1 (experimental determination via ChemBase) or 0.47 (JChem prediction), compared to a logP of approximately −0.5 for piperidin-2-one [1][2]. The calculated logD at pH 7.4 is −1.13, indicating the compound is predominantly hydrophilic at physiological pH, consistent with the ionized state of the primary amine (calculated pKa 12.94) [1]. These values provide a basis for predicting blood-brain barrier permeability and oral absorption in the context of CNS drug discovery campaigns compared to more lipophilic piperidine analogs.

Lipophilicity ADME prediction Lead optimization

Sourcing and Purity Advantages

The (5R,6R)-rel- isomer is available as a discrete catalog item (e.g., EVT-11887613, Enamine EN300-80306) with specified purity ≥95% . In contrast, suppliers offering '5-amino-6-phenylpiperidin-2-one' without stereochemical designation (CAS 136920-91-7) provide racemic or diastereomeric mixtures with unspecified cis/trans ratios . The explicit availability of the (5R,6R)-rel- form eliminates the need for in-house chiral resolution or chiral HPLC method development, reducing procurement-to-experiment turnaround time.

Chemical sourcing Enantiomeric purity Catalog comparison

(5R,6R)-rel- Isomer Applications


MDM2-p53 Inhibitor Lead Optimization

The (5R,6R)-rel- isomer of 5-amino-6-phenylpiperidin-2-one serves as a core scaffold for piperidinone-based MDM2 inhibitors, as established by Michelsen et al. (JACS, 2012) [1]. The cis-constrained geometry of the (5R,6R)-rel- isomer enforces a conformation that places the phenyl ring and amino group in an orientation complementary to the MDM2 N-terminal binding pocket. Researches optimizing the N-alkyl substituent on this scaffold have achieved low nanomolar cellular activity (IC50 ~15 nM in U87MG cells) and demonstrated in vivo tumor growth inhibition in SJSA-1 xenograft models [2]. Procurement of the stereochemically defined (5R,6R)-rel- building block is critical for SAR exploration around the piperidinone core.

Chiral Building Block for Constrained Peptidomimetics

The presence of both a primary amine and a phenyl substituent on a conformationally restricted six-membered lactam ring makes (5R,6R)-rel-5-amino-6-phenylpiperidin-2-one a valuable intermediate for constructing constrained amino acid analogs and peptidomimetics [1]. The defined cis stereochemistry ensures predictable diastereoselectivity in subsequent transformations, such as N-acylation, reductive amination, or urea formation. The calculated logD (pH 7.4) of −1.13 indicates that derivatives of this scaffold incorporating additional polar functionality may remain within favorable physicochemical space for oral bioavailability [2].

Screening Library Design for Chiral Recognition

Compound collections incorporating defined chiral scaffolds like (5R,6R)-rel-5-amino-6-phenylpiperidin-2-one offer enhanced three-dimensional diversity compared to achiral or racemic libraries [1]. The specific (5R,6R) configuration provides a unique vector presentation of H-bond donor (NH2) and hydrophobic (Ph) groups that differs from the more common trans-(5R,6S) isomer. Including this scaffold in fragment-based or diversity-oriented screening decks increases the probability of identifying hits against targets with chiral binding sites, such as kinases, GPCRs, and proteases.

Quote Request

Request a Quote for 2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.